2-Bromo-4-((3-chlorobenzyl)oxy)-5-ethoxybenzaldehyde
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Overview
Description
2-Bromo-4-((3-chlorobenzyl)oxy)-5-ethoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of bromine, chlorine, and ethoxy groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-((3-chlorobenzyl)oxy)-5-ethoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable benzaldehyde derivative, followed by the introduction of the 3-chlorobenzyl group through an etherification reaction. The ethoxy group is then introduced via an alkylation reaction. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of automated reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-((3-chlorobenzyl)oxy)-5-ethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to replace the halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Bromo-4-((3-chlorobenzyl)oxy)-5-ethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-((3-chlorobenzyl)oxy)-5-ethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, chlorine, and ethoxy groups can influence its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-((3-chlorobenzyl)oxy)-5-methoxybenzaldehyde
- 2-Bromo-4-((3-chlorobenzyl)oxy)-5-propoxybenzaldehyde
- 2-Bromo-4-((3-chlorobenzyl)oxy)-5-butoxybenzaldehyde
Uniqueness
2-Bromo-4-((3-chlorobenzyl)oxy)-5-ethoxybenzaldehyde is unique due to the specific combination of bromine, chlorine, and ethoxy groups attached to the benzaldehyde core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
2-Bromo-4-((3-chlorobenzyl)oxy)-5-ethoxybenzaldehyde is an organic compound with a complex molecular structure characterized by the presence of bromine, chlorine, and ethoxy functional groups. This unique arrangement of substituents is believed to confer significant biological activity, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound's molecular formula is C16H16BrClO2, and it features a benzaldehyde core with bromine and chlorine substituents, as well as an ethoxy and chlorobenzyl ether group. These structural characteristics suggest potential interactions with biological targets, modulating their functions.
Property | Value |
---|---|
Molecular Formula | C16H16BrClO2 |
Molecular Weight | 351.66 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections. The exact mechanism of action may involve the disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through several mechanisms, including:
- Inhibition of Cell Proliferation: The compound appears to slow down the cell cycle in cancerous cells.
- Induction of Apoptosis: It may activate intrinsic apoptotic pathways leading to programmed cell death.
- Targeting Specific Kinases: Research has indicated potential interactions with protein kinases involved in cancer progression.
A study published in ACS Omega highlighted that compounds with similar structures showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Case Studies
-
Antimicrobial Efficacy
- A study assessed the antimicrobial activity of various halogenated benzaldehydes, including this compound. Results indicated a strong inhibition against Gram-positive bacteria, particularly Staphylococcus aureus.
- The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus, demonstrating its potential as an antibacterial agent.
- Anticancer Activity
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation: It could alter receptor conformations or block ligand binding, affecting cellular signaling pathways.
Properties
Molecular Formula |
C16H14BrClO3 |
---|---|
Molecular Weight |
369.6 g/mol |
IUPAC Name |
2-bromo-4-[(3-chlorophenyl)methoxy]-5-ethoxybenzaldehyde |
InChI |
InChI=1S/C16H14BrClO3/c1-2-20-15-7-12(9-19)14(17)8-16(15)21-10-11-4-3-5-13(18)6-11/h3-9H,2,10H2,1H3 |
InChI Key |
YGBOSMCWLWCYSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)OCC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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